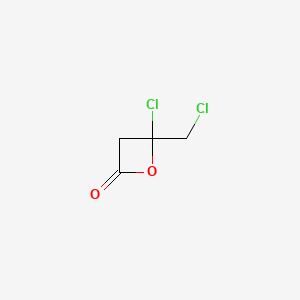
4-Chloro-4-(chloromethyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-4-(chloromethyl)oxetan-2-one is a chlorinated oxetane derivative characterized by a four-membered β-lactone ring with two chlorine substituents: one at the 4-position and another on the chloromethyl group attached to the same carbon. This structure imparts significant reactivity due to the electron-withdrawing effects of chlorine and the inherent ring strain of the oxetane system. The compound is primarily utilized as an intermediate in organic synthesis, particularly in ring-opening reactions to generate functionalized carboxylic acid derivatives or polymer precursors. For example, describes its use in a reaction with 2,2,2-trichloroethyl groups, highlighting its role in forming complex organic frameworks under reflux conditions .
The presence of dual chlorine substituents enhances its electrophilicity, making it a versatile substrate for nucleophilic substitution or polymerization reactions. However, its chlorinated nature also raises safety concerns, necessitating stringent handling protocols similar to other chlorinated compounds (see Section 3 for comparisons).
Comparison with Similar Compounds
Below is a detailed comparison of 4-Chloro-4-(chloromethyl)oxetan-2-one with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Comparative Analysis of Chlorinated Oxetanes and Related Compounds
Structural and Reactivity Differences
- Chlorinated Substituents: The dual chlorine atoms in this compound enhance its reactivity compared to 4-Methyloxetan-2-one, which lacks electronegative groups. The trichloromethyl group in 4-(Trichloromethyl)oxetan-2-one further increases electron withdrawal, accelerating ring-opening but complicating synthesis due to steric hindrance .
Ring Strain and Stability :
- The β-lactone ring in oxetanes inherently has high ring strain, but chlorination at C4 amplifies this effect. For instance, 4-(Trichloromethyl)oxetan-2-one is more prone to hydrolysis than 4-Methyloxetan-2-one, which is relatively stable .
Properties
CAS No. |
84200-22-6 |
|---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
4-chloro-4-(chloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-4(6)1-3(7)8-4/h1-2H2 |
InChI Key |
XUWRXUQOXLDGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















